

A Technical Guide to the Spectroscopic Analysis of H-Leu-Asp-OH

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Compound of Interest

Compound Name: *H-Leu-Asp-OH*

Cat. No.: *B1588393*

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This guide provides a summary of expected spectroscopic data for the dipeptide Leucyl-Aspartic Acid (**H-Leu-Asp-OH**). Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this document consolidates theoretical values, data from its constituent amino acids, and representative mass spectrometry data. It is intended to serve as a reference for researchers, scientists, and professionals in drug development engaged in the analysis of small peptides.

Molecular Structure and Properties

H-Leu-Asp-OH is a dipeptide composed of Leucine and Aspartic Acid.

- IUPAC Name: 2-[(2-amino-4-methylpentanoyl)amino]butanedioic acid[1]
- Molecular Formula: $C_{10}H_{18}N_2O_5$ [1]
- Molecular Weight: 246.26 g/mol [1]

Mass Spectrometry Data

Mass spectrometry is a key technique for determining the molecular weight and structure of peptides. For **H-Leu-Asp-OH**, the expected monoisotopic mass is 246.1216 Da. Ionization, typically via electrospray (ESI), would likely produce protonated ($[M+H]^+$) or sodiated ($[M+Na]^+$) molecular ions.

Table 1: Mass Spectrometry Data for **H-Leu-Asp-OH**

Ion	Observed m/z	Source
[M+H] ⁺	247.1289	NIST Mass Spectrometry Data Center
[M+Na] ⁺	269.1108	MassBank of North America (MoNA)

Data sourced from PubChem CID 3328705.[\[1\]](#)

Tandem MS (MS/MS) experiments provide structural information through fragmentation. Common fragment ions (b and y ions) arise from the cleavage of the peptide backbone.

Table 2: Major MS/MS Fragment Ions for [M+H]⁺ Precursor

Fragment Ion (m/z)	Putative Assignment
229	y ₂ - H ₂ O
199	-
85.9	b ₁ - H ₂ O

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR spectra for **H-Leu-Asp-OH** are not readily available in public databases. The following tables present predicted chemical shifts (¹H and ¹³C) based on the individual amino acid residues and typical values for dipeptides. Actual shifts will be dependent on the solvent, pH, and temperature.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Leucine Residue			
α -H	~ 4.2 - 4.5	Doublet	Coupled to amide proton and β -protons.
β -CH ₂	~ 1.5 - 1.8	Multiplet	
γ -CH	~ 1.6 - 1.9	Multiplet	
δ -CH ₃ (2)	~ 0.9	Doublet	
Amine (-NH ₂)	~ 8.0 - 8.5	Broad	Shift is highly dependent on solvent and pH.
Aspartic Acid Residue			
α -H	~ 4.5 - 4.8	Doublet	Coupled to amide proton and β -protons.
β -CH ₂	~ 2.7 - 2.9	Multiplet	Two diastereotopic protons.
Amide (-NH-)	~ 8.2 - 8.8	Doublet	Peptide bond amide proton.
Carboxyl (-COOH) (2)	> 10.0	Broad	Often not observed due to exchange.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
Leucine Residue	
Carbonyl (C=O)	~ 173 - 176
α -C	~ 52 - 55
β -C	~ 40 - 43
γ -C	~ 24 - 26
δ -C (2)	~ 21 - 23
Aspartic Acid Residue	
Carbonyl (C=O)	~ 171 - 174
α -C	~ 50 - 53
β -C	~ 36 - 39
Side-chain Carboxyl (C=O)	~ 175 - 178

Infrared (IR) Spectroscopy Data

An experimental IR spectrum for **H-Leu-Asp-OH** is not publicly available. The expected characteristic absorption bands are based on the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Intensity
3300 - 2500	Carboxylic Acid O-H	Stretch	Strong, Broad
3400 - 3200	Amine/Amide N-H	Stretch	Medium
3000 - 2850	Alkyl C-H	Stretch	Medium
1730 - 1700	Carboxylic Acid C=O	Stretch	Strong
1680 - 1630	Amide I (C=O)	Stretch	Strong
1560 - 1520	Amide II (N-H bend)	Bend	Medium
1450 - 1350	C-H	Bend	Variable
1300 - 1200	C-O	Stretch	Medium

Experimental Protocols

Detailed protocols for acquiring spectroscopic data for a novel dipeptide would involve the following general steps.

Mass Spectrometry (LC-MS/MS)

- **Sample Preparation:** Dissolve a small amount of **H-Leu-Asp-OH** (typically ~1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.
- **Chromatography:** Inject the sample onto a reverse-phase column (e.g., C18) using a liquid chromatography system. Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
- **MS Analysis:**
 - **Instrument:** A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
 - **Ionization Mode:** Electrospray Ionization (ESI) in positive mode.

- Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect the $[M+H]^+$ and $[M+Na]^+$ ions.
- Tandem MS (MS2): Perform data-dependent acquisition to select the precursor ion (e.g., m/z 247.1) for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Analyze the resulting fragment ions to confirm the peptide sequence.

NMR Spectroscopy

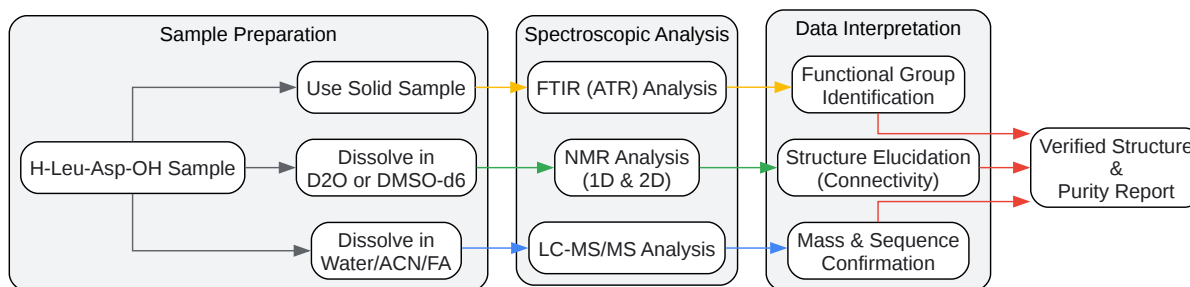
- Sample Preparation: Dissolve 5-10 mg of **H-Leu-Asp-OH** in 0.5-0.7 mL of a deuterated solvent (e.g., D_2O or $DMSO-d_6$). D_2O is common for peptides, but will result in the exchange of labile protons (NH, OH).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Data Acquisition:
 - 1H NMR: Acquire a standard 1D proton spectrum.
 - ^{13}C NMR: Acquire a proton-decoupled 1D carbon spectrum.
 - 2D NMR: For complete assignment, experiments such as COSY (1H - 1H correlation), HSQC (1H - ^{13}C correlation), and HMBC (long-range 1H - ^{13}C correlation) are necessary.

IR Spectroscopy

- Sample Preparation: The sample is typically analyzed as a solid.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.
- Data Acquisition: Place a small amount of the solid sample directly on the ATR crystal. Acquire the spectrum over the mid-IR range (e.g., 4000 - 400 cm^{-1}). Collect and average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Visualization of Analytical Workflow

The general workflow for the characterization of a dipeptide like **H-Leu-Asp-OH** involves synthesis or procurement, followed by a series of spectroscopic analyses to confirm its identity and purity.



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Caption: Workflow for the spectroscopic characterization of **H-Leu-Asp-OH**.

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References

- 1. Leu-Asp | C₁₀H₁₈N₂O₅ | CID 3328705 - PubChem [pubchem.ncbi.nlm.nih.gov]
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